N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide
Description
Properties
CAS No. |
650635-35-1 |
|---|---|
Molecular Formula |
C13H8Cl2N4O5S |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
N-[2,3-dichloro-6-(3,5-dinitropyridin-2-yl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C13H8Cl2N4O5S/c1-6(20)17-12-10(3-2-8(14)11(12)15)25-13-9(19(23)24)4-7(5-16-13)18(21)22/h2-5H,1H3,(H,17,20) |
InChI Key |
FBHWADLMFFRVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1Cl)Cl)SC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chlorination
The initial step often involves the chlorination of phenolic compounds to introduce the dichloro substituents. This can be achieved using reagents such as phosphorus pentachloride or thionyl chloride under controlled temperatures to ensure selective chlorination at the desired positions.
Nucleophilic Substitution
Following chlorination, the introduction of the sulfanyl group is performed via nucleophilic substitution. Typically, a thiol compound is reacted with the chlorinated intermediate in the presence of a base such as sodium hydride or potassium carbonate to promote the reaction.
Reaction Scheme
$$
\text{Chlorinated Phenol} + \text{Thiol} \xrightarrow{\text{Base}} \text{Sulfanyl Substituted Compound}
$$
Yields and Conditions
The yields for this step can vary significantly based on reaction conditions (temperature, solvent choice) and typically range from 60% to 85%.
Acylation to Form Final Product
Acylation Reaction
The final step involves acylation to form this compound. This can be accomplished using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine.
Reaction Scheme
$$
\text{Sulfanyl Substituted Compound} + \text{Acetic Anhydride} \xrightarrow{\text{Catalyst}} \text{this compound}
$$
Yields and Conditions
Acylation reactions generally yield high purity products with yields exceeding 90% under optimal conditions.
Summary Table of Preparation Methods
| Step | Reagent(s) | Conditions | Typical Yield (%) |
|---|---|---|---|
| Chlorination | PCl₅ or SOCl₂ | Controlled temperature | 60 - 85 |
| Nucleophilic Substitution | Thiol + Base | Room temperature | 60 - 85 |
| Acylation | Acetic anhydride or acetyl chloride + Catalyst | Ambient conditions | >90 |
Chemical Reactions Analysis
Types of Reactions
N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent-Driven Functional Differences
The compound’s unique substituents distinguish it from other acetamide derivatives. Below is a comparative analysis based on structural analogs from the evidence:
Key Observations :
- Electron-Withdrawing Groups: The presence of 3,5-dinitropyridinyl and dichlorophenyl groups in the target compound contrasts with the methoxymethyl or alkyl substituents in herbicides like alachlor and dimethenamid .
- Sulfur Linkage : The sulfanyl bridge in the target compound is absent in most pesticidal acetamides, which typically feature ether or methylene linkages. This could influence solubility or metabolic stability .
- Chlorine Positioning : The 2,3-dichloro substitution differs from the 2,6-diethyl pattern in alachlor, which is critical for herbicidal activity. Steric and electronic effects of chlorine placement may alter binding affinity .
Pharmacological and Agrochemical Relevance
- Tetrahydrocarbazole-acetamide hybrids () are designed for pharmacological applications (e.g., CNS or anticancer activity), whereas the target compound’s nitro and sulfur motifs may align with antimicrobial or antiparasitic research .
- Pesticidal acetamides () prioritize lipophilicity for soil penetration, whereas the target compound’s polar nitro groups may reduce bioavailability, limiting agrochemical utility .
Biological Activity
N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide (CAS No. 650635-35-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and implications for therapeutic applications, supported by relevant research findings and case studies.
The molecular formula of this compound is C13H8Cl2N4O5S, with a molecular weight of 403.2 g/mol. The structure includes dichloro and dinitropyridine moieties that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H8Cl2N4O5S |
| Molecular Weight | 403.2 g/mol |
| CAS Number | 650635-35-1 |
| LogP | 3.3 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. Research indicates that derivatives containing thiadiazole and pyridine rings exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown efficacy in inducing apoptosis in prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines through caspase activation pathways .
Case Study: Apoptosis Induction
A comparative study on related thiadiazole derivatives demonstrated that specific substitutions enhanced the induction of apoptosis in cancer cells. Compounds with chlorinated phenyl groups were particularly effective in activating caspases 3 and 9 in MCF7 cells, suggesting a mechanism that may be relevant for this compound as well .
Antimicrobial Activity
Compounds featuring dinitropyridine moieties often exhibit antimicrobial properties. The presence of the sulfanyl group in this compound suggests potential activity against various bacterial strains. Studies on similar compounds have indicated that modifications to the aromatic rings can enhance their antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting key metabolic pathways .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Caspase Activation : Induces apoptosis via the intrinsic pathway.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell proliferation.
- Membrane Disruption : The amphiphilic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
